1H-Indole-2-acetaldehyde
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Overview
Description
2-(1H-indol-2-yl)acetaldehyde is an indole derivative, characterized by the presence of an indole ring fused to an acetaldehyde group. This compound is a significant intermediate in the metabolism of tryptophan and is known for its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)acetaldehyde typically involves the substitution of the methyl hydrogen on acetaldehyde by the indol-2-yl group. One common method is the reaction of indole with acetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indol-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-2-yl)acetaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Plays a role in the study of metabolic pathways involving tryptophan.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)acetaldehyde involves its interaction with various enzymes and receptors. It is a substrate for several enzymes, including monoamine oxidase and aldehyde dehydrogenase, which facilitate its conversion into other biologically active compounds. These interactions influence various biochemical pathways, including those related to neurotransmission and cellular metabolism .
Comparison with Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features but differing in the position of the acetaldehyde group.
Indole-2-carboxaldehyde: Similar in structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness: 2-(1H-indol-2-yl)acetaldehyde is unique due to its specific position of the acetaldehyde group on the indole ring, which influences its reactivity and biological activity. This positional difference can lead to distinct biochemical interactions and applications compared to its analogs .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,6-7,11H,5H2 |
InChI Key |
XKHGLWVOOXPLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC=O |
Origin of Product |
United States |
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